molecular formula C37H48N6O5S2 B1431236 Ritonavir (3R)-hydroxy epimer CAS No. 1414933-81-5

Ritonavir (3R)-hydroxy epimer

Cat. No.: B1431236
CAS No.: 1414933-81-5
M. Wt: 720.9 g/mol
InChI Key: NCDNCNXCDXHOMX-RACJEYCXSA-N
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Description

Contextualization of Ritonavir (B1064) in Protease Inhibitor Chemistry

Ritonavir emerged from extensive structure-activity relationship studies aimed at developing potent inhibitors of the HIV protease, an enzyme crucial for the lifecycle of the human immunodeficiency virus. researchgate.netnih.gov Initially developed by Abbott Laboratories and approved by the FDA in 1996, Ritonavir was a highly potent inhibitor of the HIV protease. nih.gov Its design was based on the principles of symmetry, mimicking the C2-symmetric nature of the HIV protease active site. researchgate.net The core of Ritonavir's structure is a hydroxyethylene dipeptide isostere, a key pharmacophore that mimics the transition state of the natural peptide substrate of the protease, thereby blocking its function and preventing the maturation of new, infectious virus particles. nih.govresearchgate.net

While initially used for its own antiviral activity, a pivotal discovery reshaped Ritonavir's primary role in HIV therapy. It was found to be a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is a major pathway for the metabolism of many protease inhibitors. nih.gov This led to its widespread use in low doses as a pharmacokinetic enhancer, or "booster," for other protease inhibitors. By inhibiting CYP3A4, Ritonavir increases the plasma concentrations and prolongs the half-life of co-administered protease inhibitors, thereby enhancing their antiviral efficacy and allowing for more convenient dosing regimens. ontosight.ainih.gov This dual role as both a protease inhibitor and a metabolic booster underscores its complex chemical and pharmacological profile.

Significance of Epimeric Impurities in Pharmaceutical Development and Quality Control

In the realm of pharmaceutical manufacturing and quality control, impurities are any components of a drug substance that are not the defined chemical entity. pharmainfo.in Regulatory bodies like the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, qualification, and control of impurities to ensure the safety and efficacy of drug products. ontosight.aiuspnf.comgmpinsiders.com Organic impurities can arise from the manufacturing process, degradation of the drug substance, or interactions with excipients. pharmainfo.innih.gov

Epimeric impurities, a specific class of diastereomers, present a unique and significant challenge in pharmaceutical development. uspnf.comwikipedia.org Epimers are stereoisomers that differ in configuration at only one of several stereogenic centers. wikipedia.org This subtle structural difference means that epimers often share very similar physicochemical properties with the active pharmaceutical ingredient (API), such as polarity, solubility, and molecular weight. registech.com Consequently, their separation, detection, and quantification can be exceptionally difficult, often requiring specialized and highly optimized analytical techniques like chiral chromatography (HPLC or SFC). bohrium.comrotachrom.com

The significance of controlling epimeric impurities extends beyond analytical challenges. Since biological systems, including drug targets like enzymes and receptors, are themselves chiral, they can interact differently with each epimer. bohrium.com This can lead to one epimer having a different pharmacological or toxicological profile than the API. bohrium.comnih.gov An epimeric impurity could be less effective, inactive, or even exhibit harmful effects. nih.gov Therefore, regulatory guidelines mandate the careful monitoring and limitation of such impurities to levels that are demonstrated to be safe. uspnf.comcanada.ca

Nomenclature and Structural Features of Ritonavir (3R)-hydroxy Epimer

The Ritonavir (3R)-hydroxy epimer is a process-related impurity and potential degradant of Ritonavir. daicelpharmastandards.comdaicelpharmastandards.com As an epimer, it shares the same molecular formula and mass as Ritonavir but differs in the three-dimensional arrangement at a single chiral center.

Table 1: Compound Nomenclature

Common Name/SynonymIUPAC Name
Ritonavir1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate pharmainfo.in
Ritonavir (3R)-hydroxy Epimerthiazol-5-ylmethyl ((2S,3R,5S)-3-hydroxy-5-((S)-2-(3-((2-isopropylthiazol-4-yl) methyl)-3-methylureido)-3-methylbutanamido)-1,6-diphenylhexan-2-yl) carbamate (B1207046) daicelpharmastandards.com
Ritonavir EP Impurity OThiazol-5-ylmethyl [(1S,2R,4S)-1-benzyl-2-hydroxy-4-[[(2S)-3-methyl-2-[[methyl[[2-(1-methylethyl)thiazol-4-yl]meth yl]carbamoyl]amino]butanoyl]amino]-5-phenylpentyl]carbamate daicelpharmastandards.com

The key structural feature that distinguishes the (3R)-hydroxy epimer from Ritonavir is the stereochemistry at the C-3 position of the hexan-2-yl backbone. In the parent Ritonavir molecule, the hydroxyl (-OH) group at the C-3 position has an (S) configuration. In the epimer, this configuration is inverted to (R). All other chiral centers in the molecule remain unchanged, maintaining the diastereomeric relationship between the two compounds. This single inversion of stereochemistry is the sole difference between Ritonavir and its (3R)-hydroxy epimer.

Properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3R,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-25,28,31-33,44H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDNCNXCDXHOMX-RACJEYCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=CC=C2)C[C@H]([C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

720.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414933-81-5
Record name Ritonavir (3R)-hydroxy epimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1414933815
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RITONAVIR (3R)-HYDROXY EPIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OP127JDQD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Routes and Stereochemical Formation Mechanisms of Ritonavir 3r Hydroxy Epimer

Overview of Synthetic Strategies for Ritonavir (B1064) Core Structures

The core of the ritonavir molecule is a hydroxyethylene dipeptide isostere. nih.govrsc.orgresearchgate.net Various synthetic strategies have been developed to construct this crucial structural motif. A common approach begins with readily available chiral starting materials, such as amino acids, to establish the initial stereochemistry. nih.govgoogle.com

One notable strategy involves the use of an epoxyalcohol route to generate the diamino alcohol core of ritonavir. nih.govrsc.orgacs.org This method relies on the regioselective reduction of amino acid-derived epoxy alcohols. rsc.org Another approach utilizes a Sharpless asymmetric dihydroxylation as a key step to achieve an enantioselective synthesis of the dipeptide isostere. nih.gov Furthermore, a practical synthesis has been described that starts from L-phenylalanine and proceeds through the formation and stereospecific reduction of an enaminone. researchgate.net The reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene has been optimized for diastereoselectivity to produce the desired diamino alcohol core. acs.org

Other synthetic methodologies include:

A base-catalyzed hydroazidation of α'-amino α,β-unsaturated ketones. researchgate.net

The use of a common γ-lactone intermediate to synthesize diastereomers of the hydroxyethylene dipeptide isostere. researchgate.net

A convergent assembly through the directed reductive amination of β-hydroxy-ketones. researchgate.net

These diverse strategies highlight the chemical ingenuity required to assemble the complex core structure of ritonavir and its analogues.

Stereochemical Control and Chirality in Chemical Synthesis of Ritonavir and its Epimers

The biological activity of ritonavir is intrinsically linked to its specific stereochemistry. Therefore, controlling the formation of its four chiral centers is paramount during synthesis. google.comnumberanalytics.com The ability to selectively produce the desired stereoisomer while minimizing the formation of epimers is a hallmark of an efficient synthetic route.

The synthesis of the hydroxyethylene dipeptide isostere, the central component of ritonavir, often involves the stereoselective construction of a 1,4-diamino-2-hydroxybutane structure. nih.govacs.org A key method for achieving this involves a sequence of reactions starting from α-amino acids. This sequence includes a Horner-Emmons olefination, stereoselective reduction of the resulting enone to an allylic alcohol, and a subsequent syn-epoxidation to yield an enantiomerically pure 1-amino-2-hydroxy-3,4-epoxybutane. nih.govacs.org The reductive cleavage of this epoxy alcohol intermediate is highly regioselective, leading to a 1-amino-2,4-dihydroxybutane, which is a precursor to the final diamino alcohol isostere. nih.govacs.org

Another successful approach employs the Sharpless asymmetric dihydroxylation of a γ,δ-unsaturated ester. nih.gov This reaction creates a hydroxy lactone, which is then converted through a series of steps, including mesylation, azide (B81097) displacement, and catalytic hydrogenation, into the protected amino lactone derivative, a key intermediate for the ritonavir core. nih.gov

Reaction conditions play a pivotal role in determining the stereochemical outcome of the synthesis. Factors such as temperature, solvent, and the choice of reagents can significantly influence the ratio of diastereomers produced. numberanalytics.com For instance, in the reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene, a two-step reduction sequence using a borane-sulfonate derivative followed by sodium borohydride (B1222165) was optimized to achieve high diastereoselectivity. researchgate.netacs.org This specific set of conditions yielded the desired (2S,3S,5S) diastereomer with 84% diastereoselectivity. researchgate.netacs.org

The cyclization step to form a 1,3-oxazolidinone from a 1-amino-2,4-dihydroxybutane intermediate is another critical point where reaction conditions dictate the stereochemistry. nih.gov By carefully selecting the cyclization conditions, it is possible to access both C-2 epimers of the 1,4-diamino-2-hydroxybutanes. nih.gov

Stereodivergent synthesis provides a powerful tool for accessing different stereoisomers, including the epimers of ritonavir, from a common intermediate. nih.govacs.org One such methodology allows for the synthesis of both the diamino alcohol core of ritonavir and its C-2 epimer. nih.govacs.org This is achieved by manipulating the cyclization conditions of an intermediate diol. rsc.org

For example, treatment of a specific diol intermediate with sodium hydride in THF leads to the formation of a cis-oxazolidinone, which is a precursor to the epimeric Phe-Phe dipeptide isostere. rsc.org This demonstrates how a change in reaction conditions can divert the synthetic pathway to produce a different stereoisomer. The ability to generate specific epimers is not only crucial for obtaining the desired active compound but also for structure-activity relationship (SAR) studies, which investigate how changes in stereochemistry affect biological activity. nih.gov

Mechanistic Pathways of (3R)-hydroxy Epimer Formation during Synthesis

While specific mechanistic studies focusing solely on the formation of the (3R)-hydroxy epimer of ritonavir are not extensively detailed in the provided search results, general principles of stereochemical control and epimerization in similar systems offer valuable insights.

Epimerization at a hydroxyl-bearing carbon can occur under various conditions, often involving the formation of a transient intermediate where the stereocenter is temporarily lost or inverted. For instance, in the synthesis of related compounds, epimerization at a hydroxyl center has been observed. researchgate.net The key step for this epimerization can involve the formation of a lactone intermediate, where subsequent hydrolysis and protection steps can lead to the inversion of the stereocenter. researchgate.net

In the context of the ritonavir synthesis, the formation of the (3R)-hydroxy epimer would involve the inversion of the stereochemistry at the C-3 position of the hexan-3-ol core. This could potentially occur through a retro-aldol type reaction of a keto-amine intermediate, followed by re-aldolization, if such an intermediate is present in the synthetic route. The stereoselectivity of the reduction of a ketone precursor is also a critical factor. acs.org If the reduction is not completely stereoselective, it can lead to a mixture of diastereomers, including the (3R)-hydroxy epimer.

The transition state for such an epimerization would likely involve a planar enolate or a similar species where the original stereochemistry is lost. The subsequent protonation or reduction of this intermediate from either face would then lead to a mixture of epimers. The relative energies of the transition states leading to the desired (3S)-hydroxy and the undesired (3R)-hydroxy products will determine the final diastereomeric ratio. Factors influencing these energies include steric hindrance, electronic effects, and the presence of chiral catalysts or auxiliaries. numberanalytics.com

The formation of the Ritonavir (3R)-hydroxy epimer is intrinsically linked to the synthetic route used to construct the core diamino alcohol fragment, specifically the (2S,3S,5S)-5-amino-2-amino-3-hydroxy-1,6-diphenylhexane backbone. The critical step where the C-3 stereocenter is established is the reduction of a ketone precursor.

One of the most well-documented methods for synthesizing the Ritonavir core involves the reduction of an enaminone. acs.orgacs.org This process starts with (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene. The synthesis is designed to produce the desired (3S)-hydroxy configuration, but the formation of the (3R)-hydroxy epimer can occur if the reduction of the C-4 ketone is not perfectly stereoselective.

The stereochemical formation mechanism is dependent on the approach of the reducing agent to the carbonyl group of the ketone intermediate. The existing stereocenter at C-5 influences the facial selectivity of the reduction. According to Cram's rule of asymmetric induction, the hydride will preferentially attack from the less hindered face of the carbonyl. However, competing transition states can lead to the formation of a mixture of diastereomers. The formation of the undesired (3R)-hydroxy epimer results from the hydride attacking from the more hindered face, leading to the opposite stereochemistry at the newly formed secondary alcohol.

Another synthetic approach, the epoxyalcohol route, involves the creation of enantiomerically pure 1-amino-2-hydroxy-3,4-epoxybutanes as key intermediates. nih.gov While this route offers a high degree of stereocontrol, the potential for epimerization at various stages exists, and the choice of reaction conditions, particularly during cyclization steps to form intermediates like 1,3-oxazolidinones, can be crucial for maintaining the desired stereochemistry. nih.gov

Role of Catalysts and Reagents in Stereochemical Outcome

The choice of catalysts and reagents is paramount in directing the stereochemical outcome of the reduction step and minimizing the formation of the (3R)-hydroxy epimer. Research has focused on optimizing this reduction to achieve high diastereoselectivity.

A key development in the synthesis of the Ritonavir core was the implementation of a two-step reduction sequence for the enaminone intermediate. acs.orgacs.org This sequence involves the initial reduction of the enamine using a borane-sulfonate derivative, followed by the reduction of the resulting ketone with sodium borohydride. acs.orgacs.org This specific combination of reagents was found to significantly favor the formation of the desired (2S,3S,5S) diastereomer over its epimers.

The diastereoselectivity of this reduction has been optimized to yield the desired product with high preference. For instance, the reduction of (5S)-2-amino-5-dibenzylamino-4-oxo-1,6-diphenylhex-2-ene was optimized to achieve an 84% diastereoselectivity for the desired (2S,3S,5S) isomer, corresponding to a 14:1 ratio of the desired product to other diastereomers. acs.orgacs.org The use of specific reagents is crucial for achieving this level of control.

Below is a table summarizing the key reagents and their role in the stereochemical outcome:

Reagent/CatalystRole in SynthesisImpact on Stereochemical Outcome
Borane-sulfonate derivative Reduction of the enamine in the two-step reduction sequence. acs.orgresearchgate.netCrucial for setting up the intermediate ketone for stereoselective reduction.
Sodium borohydride (NaBH₄) Reduction of the ketone intermediate to a secondary alcohol. acs.orgacs.orgThe primary reagent for forming the C-3 hydroxyl group. Its stereoselectivity is influenced by the existing chiral centers and reaction conditions.
Chelating agents Can be used in reductions to control the conformation of the substrate.A chelation-controlled addition of a Grignard reagent to an aldehyde precursor has been used in related syntheses to favor the desired S-epimer at the newly formed hydroxyl center.

The stereospecificity of these reactions is governed by factors including steric hindrance and the electronic properties of the reactants and catalysts. numberanalytics.com Chiral catalysts, in particular, are designed to create a chiral environment around the reaction center, favoring one stereochemical pathway over the other. numberanalytics.com

Strategies for Mitigating and Controlling (3R)-hydroxy Epimer Formation

Given that the (3R)-hydroxy epimer is a known process-related impurity, several strategies are employed during the synthesis of Ritonavir to mitigate its formation and control its levels in the final product. ontosight.aidaicelpharmastandards.com These strategies encompass process optimization and purification methods.

The primary strategy for control is the highly optimized, diastereoselective reduction of the ketone precursor. acs.org This involves not only the specific choice of reagents, as discussed previously, but also the strict control of reaction conditions. Factors such as temperature and solvent can significantly influence the stereochemical outcome of the reduction. numberanalytics.com Lower temperatures, for example, often increase the selectivity of reactions by amplifying the small energy differences between the diastereomeric transition states.

Despite optimization, synthetic reactions rarely proceed with 100% selectivity. Therefore, a mixture of diastereomers, including the (3R)-hydroxy epimer, is typically formed. google.com Consequently, robust purification methods are essential to remove the unwanted epimer.

StrategyDescriptionPurpose
Diastereoselective Reduction Employing a highly optimized two-step reduction of the enaminone intermediate using specific reagents like a borane-sulfonate derivative and sodium borohydride. acs.orgTo maximize the formation of the desired (3S)-hydroxy stereoisomer at the point of its creation.
Reaction Condition Control Strict control of parameters such as temperature and solvent during the reduction step. numberanalytics.comTo enhance the energy difference between competing reaction pathways, thereby increasing the diastereomeric ratio in favor of the desired product.
Chromatographic Purification Utilizing techniques like High-Performance Liquid Chromatography (HPLC) to separate the desired Ritonavir from its epimers. ontosight.aiTo remove the (3R)-hydroxy epimer and other impurities from the final product mixture to meet stringent purity requirements.
Recrystallization A purification technique that can sometimes be used to selectively crystallize the desired diastereomer, leaving impurities like the (3R)-hydroxy epimer in the mother liquor.To isolate the pure, desired stereoisomer of Ritonavir in a solid, crystalline form.

Through a combination of highly controlled, stereoselective synthesis and effective purification techniques, the levels of the Ritonavir (3R)-hydroxy epimer are controlled to ensure the quality and safety of the final drug substance. ontosight.ai

Degradation Pathways and Stability of Ritonavir 3r Hydroxy Epimer

Forced Degradation Studies and Stress Conditions

Forced degradation studies, or stress testing, are essential for identifying the potential degradation products of a drug substance, which in turn provides insights into its intrinsic stability and helps in the development of stability-indicating analytical methods. jchr.org While specific forced degradation studies focusing solely on the Ritonavir (B1064) (3R)-hydroxy epimer are not extensively documented in publicly available literature, its behavior can be inferred from the comprehensive stress testing of Ritonavir. These studies subject the drug to various harsh conditions, including hydrolysis, oxidation, photolysis, and thermal stress, as recommended by the International Conference on Harmonization (ICH) guidelines. jchr.orgnih.gov

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. Ritonavir itself is susceptible to hydrolysis due to the presence of carbamate (B1207046) and urea (B33335) moieties in its structure. researchgate.net Studies on Ritonavir have shown that it degrades under acidic, basic, and neutral hydrolytic conditions. nih.govresearchgate.net

In a forced degradation study of a fixed-dose combination of Darunavir and Ritonavir, the drug product was subjected to acid degradation using 0.1 N HCl for 10 minutes at 30°C and base degradation using 0.1 N NaOH for 10 minutes at 30°C. ijper.org Another study on Ritonavir employed 0.1N HCl at 60°C for 1 hour for acid degradation and 0.1N NaOH at 60°C for 1 hour for basic degradation. jchr.org While the specific percentage of degradation of the (3R)-hydroxy epimer was not detailed, these conditions are designed to be aggressive enough to promote the degradation of the parent drug and its impurities.

The presence of ester, amide, and carbamate functional groups in the Ritonavir (3R)-hydroxy epimer suggests its susceptibility to hydrolysis. Under acidic conditions, protonation of the carbonyl oxygen or nitrogen atoms can facilitate nucleophilic attack by water, leading to the cleavage of these functional groups. In basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. Neutral hydrolysis can also occur, often accelerated by heat.

Summary of Hydrolytic Stress Conditions for Ritonavir and its Impurities
ConditionReagentTemperatureDurationReference
Acidic0.1 N HCl30°C10 min ijper.org
Acidic0.1N HCl60°C1 hr jchr.org
Basic0.1 N NaOH30°C10 min ijper.org
Basic0.1N NaOH60°C1 hr jchr.org
NeutralWater70°C1 hr nih.gov

Oxidative degradation can occur when the drug substance is exposed to oxidizing agents. Hydrogen peroxide is commonly used in forced degradation studies to simulate oxidative stress. nih.gov For Ritonavir and its related substances, oxidative degradation has been investigated using hydrogen peroxide at various concentrations and temperatures.

In one study, Ritonavir was subjected to 5% H₂O₂ for 10 minutes at 30°C. ijper.org Another study utilized 30% v/v hydrogen peroxide at 70°C for 30 minutes. jchr.orgnih.gov The Ritonavir (3R)-hydroxy epimer, like Ritonavir, possesses sites that could be susceptible to oxidation, although specific degradation products of the epimer under these conditions have not been individually characterized in the available literature.

Summary of Oxidative Stress Conditions for Ritonavir and its Impurities
ReagentConcentrationTemperatureDurationReference
Hydrogen Peroxide5%30°C10 min ijper.org
Hydrogen Peroxide30% v/v70°C30 min jchr.orgnih.gov

Photolytic degradation occurs when a drug substance is exposed to light. Photostability studies are a critical part of stress testing to determine the need for light-resistant packaging. Ritonavir has been found to be stable under photolytic stress conditions in some studies. researchgate.net However, other research indicates that some degradation can occur upon exposure to light.

A study on a combination product containing Ritonavir exposed the drug to 1.2 million lux hours of visible light and 200 watt-hours per square meter of UV light. ijper.org Another study exposed a solution of Ritonavir to sunlight for 4 hours. nih.gov The specific impact of these conditions on the Ritonavir (3R)-hydroxy epimer is not individually reported, but as a closely related compound, its photostability is expected to be similar to that of Ritonavir.

Thermal degradation studies assess the stability of a drug substance at elevated temperatures. Ritonavir has been shown to have high thermal stability, with significant decomposition generally occurring at temperatures well above typical storage conditions. nih.gov

Identification and Structural Elucidation of Degradation Products of Ritonavir (3R)-hydroxy Epimer

The identification and structural elucidation of degradation products are typically performed using a combination of chromatographic and spectroscopic techniques. Liquid chromatography coupled with mass spectrometry (LC-MS/MS) is a powerful tool for separating and identifying impurities. nih.gov

While the degradation products of Ritonavir have been studied, leading to the characterization of several degradants, the specific degradation products arising from the Ritonavir (3R)-hydroxy epimer have not been detailed in the literature. The focus of most studies is on the formation of impurities, including the (3R)-hydroxy epimer, from the degradation of Ritonavir itself. The structural elucidation of any subsequent degradation of the epimer would require its isolation and separate stress testing, which has not been widely reported.

Proposed Degradation Mechanisms and Pathways Involving Epimerization

The formation of the Ritonavir (3R)-hydroxy epimer from Ritonavir involves a change in the stereochemistry at the 3-position of the hexan-2-yl carbamate portion of the molecule. Epimerization can occur under certain conditions, such as exposure to heat or acidic/basic environments, which can facilitate the reversible opening and closing of a ring or the enolization of a nearby carbonyl group, leading to a change in the stereocenter.

While detailed mechanisms for the epimerization of Ritonavir to the (3R)-hydroxy epimer are not extensively described, it is a known transformation that is monitored during stability studies. The subsequent degradation of the Ritonavir (3R)-hydroxy epimer would likely follow similar pathways to Ritonavir, involving hydrolysis of the carbamate, amide, and urea linkages, as well as potential oxidation of susceptible functional groups. However, without specific studies on the isolated epimer, any proposed degradation pathway for it remains speculative and based on the known degradation of the parent Ritonavir molecule.

Stability Assessment in Pharmaceutical Formulations and Excipient Interactions

The stability of the Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations is a key consideration for ensuring the safety and efficacy of the final drug product. While specific quantitative data on the degradation of the (3R)-hydroxy epimer in the presence of various excipients is not extensively published, insights can be drawn from forced degradation studies conducted on Ritonavir and its impurities. These studies provide a foundational understanding of the conditions under which this epimer may form or degrade.

Forced degradation studies are a regulatory requirement for the development of new drug substances and products, designed to identify potential degradation products and pathways. oup.comresearchgate.netnih.govwho.int These studies subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. ijper.orgnih.govenpress-publisher.com

Detailed Research Findings

Research has focused on developing robust, stability-indicating analytical methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), to separate and quantify Ritonavir from its impurities, including the (3R)-hydroxy epimer (Impurity-O). ijper.orgscispace.comjcponline.in These methods are validated for their ability to resolve the parent drug from its degradation products, ensuring that the stability of the drug can be accurately monitored over its shelf life. ijper.orgscispace.comjcponline.in

In a study developing a stability-indicating RP-UPLC method, Ritonavir and its impurities were subjected to forced degradation. ijper.org The results of these studies, while primarily focused on the parent drug, provide an indication of the conditions under which impurities like the (3R)-hydroxy epimer might be formed or degraded. The table below summarizes typical forced degradation conditions for Ritonavir, which would also impact the stability of its epimers.

Interactive Data Table: Forced Degradation Conditions for Ritonavir

Stress ConditionReagent/ParameterDurationTemperature
Acid Hydrolysis0.1 N HCl10 min30°C
Base Hydrolysis0.1 N NaOH10 min30°C
Oxidation5% H₂O₂10 min30°C
Thermal Degradation-2 hr60°C
Photolytic Degradation1.2 million lux hours--

This table is based on typical conditions used in forced degradation studies of Ritonavir and its impurities. ijper.org

While specific degradation percentages for the (3R)-hydroxy epimer under these conditions are not detailed in the available literature, the development of methods to separate it from other degradants indicates its potential for formation or lability under stress. ijper.orgscispace.comjcponline.in

Excipient Interactions

The interaction between active pharmaceutical ingredients (APIs) and excipients is a critical factor influencing the stability of the final dosage form. nih.gov Excipients, while often considered inert, can play a significant role in the degradation of APIs through various mechanisms, including direct chemical reaction, catalysis, or by creating a microenvironment (e.g., pH, moisture content) that promotes degradation. researchgate.net

For Ritonavir formulations, common excipients include bulking agents, disintegrants, and polymers to enhance solubility, particularly in amorphous solid dispersions created through processes like hot melt extrusion. nih.gov The thermal instability of Ritonavir above its melting point presents challenges, and the choice of excipients is crucial for maintaining the stability of the amorphous form and preventing crystallization. nih.gov

Although direct studies on the interaction of the Ritonavir (3R)-hydroxy epimer with specific excipients are not widely available, general principles of drug-excipient compatibility are applicable. The presence of acidic or basic excipients could potentially influence the rate of formation or degradation of the epimer. Similarly, excipients with reactive impurities, such as peroxides in povidone, could lead to oxidative degradation. The moisture content of excipients is another critical parameter, as water can facilitate hydrolytic degradation pathways. wdh.ac.id

The following table lists common excipients used in solid dosage forms that could potentially interact with the Ritonavir (3R)-hydroxy epimer.

Interactive Data Table: Common Excipients and Potential Interactions

Excipient ClassExamplesPotential Interaction with (3R)-hydroxy Epimer
Bulking AgentsMicrocrystalline Cellulose, LactosePotential for moisture-mediated degradation.
DisintegrantsCroscarmellose Sodium, Sodium Starch GlycolateMay influence micro-environmental pH.
BindersPovidone (PVP), Hydroxypropyl Cellulose (HPC)Potential for reactive impurities (e.g., peroxides) leading to oxidation.
Solubilizers/PolymersCopovidone, Hypromellose Acetate Succinate (HPMCAS)Can influence the physical stability of amorphous forms and potentially interact with the drug substance.

Further research is needed to quantify the specific effects of these excipients on the stability of the Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations. The development of analytical methods capable of detecting low levels of this impurity is a crucial first step in enabling such detailed stability and interaction studies. ijper.orgscispace.comjcponline.inscielo.br

Analytical Methodologies for Characterization and Quantification of Ritonavir 3r Hydroxy Epimer

Chromatographic Techniques for Separation and Impurity Profiling

Chromatographic techniques are fundamental in separating the Ritonavir (B1064) (3R)-hydroxy epimer from the active pharmaceutical ingredient (API) and other impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Ritonavir and its impurities. ontosight.ai Method development often involves a systematic approach to optimize various parameters to achieve the desired separation.

Several studies have reported the development and validation of RP-HPLC methods for the simultaneous estimation of Ritonavir and other antiretroviral drugs, which can be adapted for impurity profiling. researchgate.netijcsrr.org For instance, a common approach involves using a C18 column with a mobile phase consisting of a buffer and an organic solvent in a gradient or isocratic elution mode. researchgate.netpharmainfo.in Detection is typically carried out using a UV detector at a wavelength where both Ritonavir and its impurities exhibit significant absorbance, such as 240 nm or 235 nm. ijper.orgajol.info

A study focused on developing a stability-indicating RP-HPLC method for Ritonavir and its process-related impurities would involve selecting a suitable stationary phase, like a CHEMSIL ODS-C18 column (250 mm x 4.6 mm, 5μ), and a mobile phase that provides optimal resolution. pharmainfo.in The validation of such methods is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, encompassing parameters like specificity, linearity, accuracy, precision, and robustness. ijcsrr.orgajol.info

Table 1: Example of HPLC Method Parameters for Ritonavir Impurity Analysis

Parameter Condition Source
Column CHEMSIL ODS-C18 (250 mm x 4.6 mm), 5μ pharmainfo.in
Mobile Phase Phosphate buffer pH 4 and Acetonitrile (B52724) (43:57% v/v) researchgate.net
Flow Rate 1.0 mL/min ijcsrr.org
Detection UV at 240 nm researchgate.net
Injection Volume 20 µL ijcsrr.org
Run Time 10 min ijcsrr.org

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. oup.com UPLC methods are particularly suited for resolving closely related impurities like epimers.

A stability-indicating UPLC method for impurity profiling of a fixed-dose combination of Darunavir and Ritonavir has been developed, which is capable of separating the Ritonavir (3R)-hydroxy epimer (Impurity-O). ijper.org This method utilized a Zorbax Bonus C18 column (150x2.1 mm, 1.8 µm) with a gradient elution program. ijper.org The mobile phase consisted of a buffer (0.02M Ammonium acetate) and a mixture of acetonitrile and methanol. ijper.org The use of a volatile mobile phase makes the method compatible with mass spectrometry for further characterization. ijper.org

Another UPLC method for the simultaneous quantification of impurities in Atazanavir and Ritonavir tablets employed an Acquity BEH C18 column (100 mm × 2.1 mm, 1.7 μ) with a gradient elution at a flow rate of 0.4 mL/min and a column oven temperature of 45°C. oup.com The detection was performed at 240 nm. oup.com These UPLC methodologies demonstrate the capability to effectively separate and quantify the Ritonavir (3R)-hydroxy epimer from the main drug and other impurities. ijper.orgoup.com

Spectrometric Approaches for Structural Elucidation and Quantification

Spectrometric techniques are indispensable for the definitive identification and structural confirmation of impurities like the Ritonavir (3R)-hydroxy epimer.

Mass Spectrometry (MS, MS/MS, LC-MS/MS, LC-MS/TOF) for Impurity Identification

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of impurities. ontosight.ai LC-MS/MS provides excellent sensitivity and specificity, allowing for the detection and structural elucidation of drug metabolites and impurities in complex matrices. researchgate.net

For Ritonavir, LC-MS/MS has been used to study its metabolites, where the technique's ability to provide detailed MS-MS spectra is crucial for structural characterization. researchgate.net In the context of the (3R)-hydroxy epimer, LC-MS would be used to confirm its molecular weight, which is identical to that of Ritonavir (720.95 g/mol ). oup.com Tandem mass spectrometry (MS/MS) would then be employed to generate fragmentation patterns. While the parent ions of the epimer and Ritonavir are the same, subtle differences in their fragmentation patterns, or more practically, their chromatographic separation prior to MS analysis, allows for their distinction. researchgate.neticm.edu.pl

A simple and rapid LC-MS/MS method for the quantification of nirmatrelvir (B3392351) and ritonavir monitored precursor/product ions of m/z 721.3/296.1 for ritonavir. nih.gov Similar approaches can be applied to identify and quantify the (3R)-hydroxy epimer, especially when a reference standard is available. synzeal.com LC-MS/TOF (Time-of-Flight) can provide high-resolution mass data, further aiding in the confirmation of the elemental composition of the impurity. researchgate.net

Table 2: Mass Spectrometry Parameters for Ritonavir Analysis

Parameter Condition Source
Ionization Mode Positive Ionization (ESI) nih.gov
Capillary Voltage 4500 V nih.gov
Monitoring Mode Multiple Reaction Monitoring (MRM) nih.gov
Ritonavir Precursor/Product Ions m/z 721.3/296.1 nih.gov
Collision Energy (for Ritonavir) 25% icm.edu.pl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation and Impurity Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including the stereochemical confirmation of impurities. conicet.gov.ar While techniques like HPLC can separate epimers, NMR is often required to unequivocally determine the specific stereochemistry of an impurity like the (3R)-hydroxy epimer.

The characterization of impurities often involves isolating the impurity, for example through preparative HPLC, and then subjecting it to a suite of NMR experiments, including 1D (¹H and ¹³C) and 2D NMR (e.g., COSY, HSQC, HMBC). researchgate.net These experiments provide detailed information about the connectivity of atoms and the spatial relationships between them, which is crucial for confirming the epimeric nature of the impurity. Comparing the NMR spectra of the impurity with that of the Ritonavir API allows for the identification of subtle but significant differences in chemical shifts and coupling constants, particularly around the chiral center where the stereochemistry differs. researchgate.netconicet.gov.ar

Although challenging for low-level impurities in a complex mixture, advancements in NMR technology, such as the use of CryoProbes and specific pulse sequences, have enhanced the ability to detect and quantify impurities at low levels, even in the presence of a large excess of the API. nih.gov

Validation Parameters for Epimer-Specific Analytical Methods

The validation of an analytical method intended to control a specific epimeric impurity like the Ritonavir (3R)-hydroxy epimer must be thorough and adhere to ICH guidelines. ajol.info Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. oup.com This is demonstrated by showing that the peak for the (3R)-hydroxy epimer is well-resolved from all other peaks in the chromatogram.

Linearity: The method should demonstrate a linear relationship between the concentration of the (3R)-hydroxy epimer and the analytical response over a specified range. ajol.info This is typically evaluated from the Limit of Quantitation (LOQ) to 150% of the specification limit for the impurity. ijper.orgoup.com

Accuracy: The closeness of the test results obtained by the method to the true value. ajol.info This is often determined by spiking the sample with known amounts of the impurity standard at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). ijper.org

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. ajol.info This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). ajol.info

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. ijper.org For impurity methods, the LOQ is a critical parameter.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijper.org

Molecular Interactions and Mechanistic Insights of Ritonavir 3r Hydroxy Epimer

Stereochemical Impact on Molecular Recognition and Binding Specificity

The three-dimensional arrangement of atoms in a molecule is paramount in determining its interaction with biological targets. In the case of ritonavir (B1064), the stereocenter at the 3-position of the hydroxy-bearing carbon is of particular interest. The inversion of this stereocenter from the parent (3S) configuration to the (3R) configuration in the epimer fundamentally alters the spatial orientation of the hydroxyl group and adjacent functionalities.

This seemingly subtle change can have profound implications for molecular recognition by enzymes and receptors. The precise fit of a ligand into the binding pocket of a protein is often likened to a lock and key mechanism, where even minor alterations in the key's shape can prevent it from turning the lock. It is therefore highly probable that the (3R)-hydroxy epimer exhibits a distinct binding profile compared to ritonavir at its primary targets, namely HIV protease and CYP3A4. However, specific studies quantifying the binding affinities and specificities of the purified (3R)-hydroxy epimer are not readily found in the existing body of scientific literature.

Theoretical Considerations of Epimeric Influence on Binding Interactions

In the absence of empirical data, theoretical modeling and computational chemistry can offer valuable insights into the potential binding interactions of the Ritonavir (3R)-hydroxy epimer. Molecular docking simulations could predict the binding mode and affinity of this epimer within the active sites of HIV protease and CYP3A4.

It is hypothesized that the altered stereochemistry at the C-3 position would lead to different hydrogen bonding patterns and van der Waals contacts within the binding pockets of these enzymes. For instance, the hydroxyl group, a key hydrogen bond donor and acceptor, would be positioned differently in the (3R)-hydroxy epimer, potentially leading to less optimal interactions with key amino acid residues. This could translate to a lower binding affinity and, consequently, reduced inhibitory potency compared to the parent drug. However, without dedicated computational studies on this specific epimer, these remain theoretical postulations.

In Vitro Molecular Interaction Studies with Biological Macromolecules

Definitive understanding of the molecular interactions of the Ritonavir (3R)-hydroxy epimer necessitates its isolation and characterization in various in vitro assays.

Enzyme Binding and Modulation Studies (e.g., Cytochrome P450 Enzymes)

Ritonavir is a potent mechanism-based inhibitor of CYP3A4. This inhibition is crucial for its role as a pharmacokinetic booster. A critical question is whether the (3R)-hydroxy epimer retains this inhibitory activity. In vitro studies using human liver microsomes or recombinant CYP3A4 enzymes would be required to determine the half-maximal inhibitory concentration (IC50) and the inactivation kinetics (K_i and k_inact) of the (3R)-hydroxy epimer.

Comparative studies with ritonavir would reveal the stereochemical sensitivity of CYP3A4 inhibition. It is plausible that the (3R)-hydroxy epimer is a significantly weaker inhibitor, or potentially even a substrate, of CYP3A4. Such findings would have significant implications for its potential pharmacological effects if present as an impurity in ritonavir formulations.

Theoretical Models of Epimer-Protease Interactions (e.g., HIV Protease)

The primary therapeutic action of ritonavir is the inhibition of HIV protease. The binding of ritonavir to the active site of this enzyme is highly stereospecific. Theoretical models of the (3R)-hydroxy epimer's interaction with HIV protease would be instrumental in predicting its antiviral activity.

It is anticipated that the altered stereochemistry would disrupt the intricate network of interactions that anchor ritonavir within the protease active site. This could lead to a significant reduction in binding affinity and a corresponding loss of inhibitory potency. Molecular dynamics simulations could further explore the stability of the epimer-protease complex and provide insights into the dynamic consequences of the stereochemical inversion.

Structure-Activity Relationship (SAR) Studies on Ritonavir Epimers and Related Analogs

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure dictates biological activity. While SAR studies have been conducted on various analogs of ritonavir, specific and detailed investigations focusing on the epimers at the 3-position are not well-documented.

Computational Modeling and Simulation Approaches for Ritonavir 3r Hydroxy Epimer

Application of Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of the Ritonavir (B1064) (3R)-hydroxy epimer, docking studies are crucial for predicting its binding mode and affinity with biological targets such as HIV protease and Cytochrome P450 (CYP) enzymes.

The process involves placing the 3D structure of the epimer into the binding site of a target protein and evaluating the interaction energy for different poses. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. For instance, docking the epimer into the active site of HIV protease can help predict whether the change in stereochemistry at the hydroxyl group affects its ability to inhibit the enzyme compared to the parent drug, ritonavir. Studies on ritonavir and its analogs have shown that high binding affinity is a result of extensive hydrophobic interactions and a good fit within the active site cavity nih.gov. Docking simulations for the (3R)-hydroxy epimer would assess how the altered hydroxyl position impacts these critical interactions. The binding affinity is often expressed as a docking score, with lower values typically indicating a more favorable interaction nih.gov.

Parameter Description Relevance to (3R)-hydroxy Epimer
Binding Affinity (kcal/mol) The predicted free energy of binding between the ligand and the protein.A lower value suggests stronger, more stable binding to the target.
Binding Pose The predicted orientation and conformation of the epimer within the protein's active site.Determines which specific amino acid residues the epimer interacts with.
Hydrogen Bonds The number and location of hydrogen bonds formed between the epimer and the target.Critical for the specificity and stability of the interaction.
Hydrophobic Interactions Non-polar interactions contributing to binding stability.Important for the overall affinity, especially for a lipophilic molecule like ritonavir.

These predictive models are essential for the initial screening of stereoisomers and for generating hypotheses about their mechanisms of action that can be tested experimentally.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This allows for a more detailed analysis of the conformational flexibility of the Ritonavir (3R)-hydroxy epimer and the dynamics of its binding to target proteins.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing trajectories that reveal how the system evolves over time. These simulations are computationally intensive but provide invaluable information on the stability of binding poses, the role of solvent molecules, and the conformational changes in both the ligand and the protein upon binding ni.ac.rsnih.gov.

The stereochemistry of a molecule can significantly influence its conformational preferences. The Ritonavir (3R)-hydroxy epimer, due to the different spatial arrangement of the hydroxyl group, may adopt different low-energy conformations compared to ritonavir. Ritonavir itself is known to exhibit conformational polymorphism, where different conformers crystallize into distinct polymorphs with varying physical properties nih.govresearchgate.net. MD simulations can explore the conformational landscape of the epimer in solution, identifying the most stable conformations and the energy barriers between them. This information is critical, as the biologically active conformation that binds to the target protein may not be the lowest energy conformation in solution. The PubChem database notes that 3D conformer generation for the epimer is disallowed because the molecule is considered "too flexible," highlighting the importance of dynamic simulation methods to understand its structure nih.gov.

MD simulations can be used to study the dynamic behavior of the Ritonavir (3R)-hydroxy epimer when bound to its targets. For HIV protease, simulations can reveal the stability of the epimer in the active site and how its interactions with key residues evolve over time. This is particularly important for understanding drug resistance, as mutations in the protease can alter binding dynamics researchgate.net.

Ritonavir is also a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) nih.govnih.govencyclopedia.pub. MD simulations of the epimer bound to CYP3A4 can elucidate the mechanism of inhibition, including how the epimer interacts with the heme group and surrounding residues. Comparing these simulations to those of ritonavir can explain differences in their inhibitory potency and metabolic stability nih.govapsf.org.

Understanding how a drug unbinds from its target is as important as understanding how it binds. The dissociation rate (k_off) is a key determinant of a drug's efficacy and duration of action. MD simulations, particularly advanced techniques like accelerated MD (aMD) and steered MD (SMD), can be used to model the dissociation process of a ligand from a protein researchgate.netbiorxiv.orgnih.gov.

These simulations can map out the entire unbinding pathway and be used to construct a free energy landscape. This landscape reveals the energy barriers that the ligand must overcome to dissociate, as well as any intermediate states it may pass through nih.govnih.gov. For the Ritonavir (3R)-hydroxy epimer, this analysis could reveal whether the altered stereochemistry leads to a faster or slower dissociation rate from HIV protease compared to ritonavir, which could have significant implications for its antiviral activity. Studies on ritonavir have identified multiple distinct dissociation pathways from HIV protease, with the probability of each pathway being influenced by complex networks of residue-residue interactions researchgate.netbiorxiv.orgnih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Stereoisomers

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For stereoisomers like the Ritonavir (3R)-hydroxy epimer, QSAR can be a powerful tool to predict its activity based on its unique structural features.

The process involves calculating a set of molecular descriptors for each compound, which quantify various aspects of its chemical structure (e.g., electronic, steric, and hydrophobic properties). A mathematical model is then built to correlate these descriptors with the observed biological activity. One such approach, MIA-QSAR, has been successfully used to model the bioactivities and cytotoxicities of ritonavir analogs nih.gov. This method could be applied to a series of stereoisomers, including the (3R)-hydroxy epimer, to predict their anti-HIV-1 protease activity. By including descriptors that capture the 3D arrangement of atoms, the model can differentiate between the activities of different stereoisomers and identify the key structural features responsible for potency.

QSAR Modeling Step Description Application to (3R)-hydroxy Epimer
Data Set Selection A series of structurally related compounds with known biological activities.A set including ritonavir, the (3R)-hydroxy epimer, and other stereoisomers.
Descriptor Calculation Generation of numerical representations of molecular structure (1D, 2D, 3D).3D descriptors are crucial to capture the stereochemical difference of the epimer.
Model Building Using statistical methods to create an equation relating descriptors to activity.Development of a predictive model for the anti-HIV or CYP inhibitory activity of the epimer.
Model Validation Testing the model's predictive power on an external set of compounds.Ensuring the model is robust and can accurately predict the activity of new stereoisomers.

Machine Learning Approaches for Predicting Epimer Behavior and Interactions

Machine learning (ML), a subset of artificial intelligence, is increasingly being used in drug discovery to build predictive models from large and complex datasets mdpi.comspringerprofessional.de. ML algorithms can be trained on data encompassing chemical structures, biological activities, and ADME (absorption, distribution, metabolism, and excretion) properties to predict the behavior of new compounds like the Ritonavir (3R)-hydroxy epimer dntb.gov.ua.

ML models, such as random forests, support vector machines, and neural networks, can learn complex, non-linear relationships between molecular features and biological outcomes nih.govyoutube.com. For the (3R)-hydroxy epimer, ML could be used to:

Predict Drug-Target Interactions: Train models on known drug-target interaction data to predict the likelihood that the epimer will bind to specific proteins mdpi.com.

Forecast ADME-Tox Properties: Predict properties like metabolic stability, potential for drug-drug interactions, and toxicity based on its chemical structure.

Elucidate Side Effects: Use models trained on chemical and biological data to predict potential adverse effects nih.gov.

By integrating diverse data sources, ML approaches can provide a holistic prediction of the epimer's behavior, guiding further experimental investigation even when data on the specific molecule is limited.

Q & A

Q. What validated analytical methods are recommended for quantifying Ritonavir (3R)-hydroxy epimer in pharmaceutical formulations?

Methodological Answer: Liquid chromatography (LC) with UV detection and high-performance liquid chromatography (HPLC) are validated methods for quantification. Key parameters include:

  • HPLC conditions : Agilent 1260 system, C18 column, mobile phase of 0.03M monobasic potassium phosphate and acetonitrile (1:1), flow rate 1 mL/min .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%) .
  • Sample preparation : Dissolve in ethanol, filter through 0.45-µm nylon membranes to remove particulate interference .

Q. How can Ritonavir and its epimers be identified in solid-state formulations?

Methodological Answer: Use a combination of pharmacopeial techniques:

  • Infrared (IR) spectroscopy : Prepare a potassium bromide disk with Ritonavir dissolved in chloroform; compare peaks to USP standards (e.g., C=O stretch at 1680 cm⁻¹) .
  • X-ray diffraction (XRD) : Match diffraction patterns to USP Ritonavir RS, focusing on characteristic peaks at 2θ = 12.5°, 15.8°, and 20.3° .
  • Chromatographic retention time : Validate within 2% of standard preparations using HPLC .

Q. What steps ensure robust method validation for detecting Ritonavir epimers?

Methodological Answer:

  • Specificity : Test for interference from excipients and related compounds (e.g., Ritonavir EP Impurity E) using spiked samples .
  • Stability : Assess epimer integrity under stress conditions (e.g., pH 8–10 buffers, 40°C/75% RH for 48 hours) .
  • Linearity : Use least-squares regression for calibration curves (r² > 0.999) across 50–150% of target concentration .

Advanced Research Questions

Q. How is the absolute configuration of the (3R)-hydroxy epimer determined experimentally?

Methodological Answer:

  • X-ray crystallography : Co-crystallize the epimer with a chiral resolving agent (e.g., L-proline derivatives) and analyze dihedral angles (e.g., 2R,3R configuration confirmed via syn-2k structure) .
  • HPLC retention comparison : Use chiral columns (e.g., Chiralpak AD-H) and compare retention times to enantiomerically pure standards (e.g., anti-2a vs. syn-2a) .
  • Transition state modeling : Propose TS2/TS3 models based on stereoelectronic effects observed in Mannich reactions .

Q. How can researchers resolve contradictions in stereochemical data during epimerization studies?

Methodological Answer:

  • Multi-technique validation : Cross-validate NMR (e.g., NOESY for spatial proximity) with HPLC and circular dichroism (CD) .
  • Reaction condition optimization : Vary catalysts (e.g., (S,R)-7 vs. L-proline) and reductants (e.g., NaBH4 vs. DTT) to isolate intermediates .
  • Epimer recycling : Separate deprotected epimers via silica gel chromatography (hexane:ethyl acetate gradient) and re-test reactivity .

Q. What challenges arise in isolating (3R)-hydroxy epimer from complex mixtures?

Methodological Answer:

  • Column chromatography : Use silica gel with stepwise elution (e.g., 5% → 20% methanol in dichloromethane) to resolve Δ14 double bond derivatives .
  • Diastereoselective oxidation : Test Mukaiyama oxidation conditions (e.g., TEMPO/PhI(OAc)₂ in acetonitrile) to favor β-hydroxy group formation .
  • Solvent sensitivity : Avoid alkaline conditions (pH > 8) to prevent epimer degradation; rinse glassware with distilled water to remove detergent residues .

Q. How do population pharmacokinetic (PK) models account for variability in Ritonavir metabolism?

Methodological Answer:

  • Data pooling : Combine sparse (random) and dense (full-profile) PK samples to enhance model robustness (e.g., 55 patients with 12–15 time points) .
  • Covariate analysis : Assess body weight, CYP3A4 activity, and ritonavir plasma concentrations (< 0.01 mg/L indicates non-adherence) .
  • Non-linear mixed-effects modeling : Use software like NONMEM to estimate clearance (CL) and volume of distribution (Vd) variability .

Data Contradiction Analysis

Example Scenario : Conflicting HPLC retention times for epimers under different mobile phases.
Resolution Strategy :

  • System suitability tests : Include internal standards (e.g., Ritonavir-d6) to confirm column performance .
  • pH adjustment : Modify phosphate buffer pH (5.0–6.5) to optimize epimer separation .
  • Statistical comparison : Apply ANOVA to retention time data from ≥3 independent runs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.